Cas no 2219408-76-9 (tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate)

tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2219408-76-9
- tert-butyl N-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)carbamate
- EN300-1708283
- tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate
-
- インチ: 1S/C15H21NO4/c1-15(2,3)20-14(17)16-8-11-4-6-12(7-5-11)18-9-13-10-19-13/h4-7,13H,8-10H2,1-3H3,(H,16,17)
- InChIKey: HGAZTDLEDZUDOT-UHFFFAOYSA-N
- ほほえんだ: O1CC1COC1C=CC(=CC=1)CNC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 279.14705815g/mol
- どういたいしつりょう: 279.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 60.1Ų
tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1708283-0.1g |
tert-butyl N-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)carbamate |
2219408-76-9 | 0.1g |
$1081.0 | 2023-09-20 | ||
Enamine | EN300-1708283-0.5g |
tert-butyl N-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)carbamate |
2219408-76-9 | 0.5g |
$1180.0 | 2023-09-20 | ||
Enamine | EN300-1708283-10g |
tert-butyl N-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)carbamate |
2219408-76-9 | 10g |
$5283.0 | 2023-09-20 | ||
Enamine | EN300-1708283-1.0g |
tert-butyl N-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)carbamate |
2219408-76-9 | 1g |
$0.0 | 2023-06-04 | ||
Enamine | EN300-1708283-1g |
tert-butyl N-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)carbamate |
2219408-76-9 | 1g |
$1229.0 | 2023-09-20 | ||
Enamine | EN300-1708283-2.5g |
tert-butyl N-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)carbamate |
2219408-76-9 | 2.5g |
$2408.0 | 2023-09-20 | ||
Enamine | EN300-1708283-5g |
tert-butyl N-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)carbamate |
2219408-76-9 | 5g |
$3562.0 | 2023-09-20 | ||
Enamine | EN300-1708283-0.05g |
tert-butyl N-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)carbamate |
2219408-76-9 | 0.05g |
$1032.0 | 2023-09-20 | ||
Enamine | EN300-1708283-0.25g |
tert-butyl N-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)carbamate |
2219408-76-9 | 0.25g |
$1131.0 | 2023-09-20 |
tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate 関連文献
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamateに関する追加情報
Introduction to Tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate (CAS No: 2219408-76-9)
Tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate, a compound with the chemical identifier CAS No 2219408-76-9, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of an oxiran-2-yl group and a methoxyphenyl moiety, contribute to its distinctive chemical properties and make it a subject of interest for further investigation.
The carbamate functional group in Tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate plays a crucial role in its reactivity and biological interactions. Carbamates are known for their ability to form stable complexes with various biological targets, including enzymes and receptors. This property makes them valuable intermediates in the synthesis of pharmaceutical agents designed to modulate biological pathways. The tert-butyl group, on the other hand, enhances the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics make Tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate a promising candidate for further exploration in drug discovery.
Recent advancements in chemical biology have highlighted the importance of structural diversity in drug design. The presence of both oxiran-2-yl and methoxyphenyl groups in Tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate suggests that it may exhibit multiple modes of interaction with biological targets. The oxiran ring is known for its ability to undergo ring-opening reactions, which can be exploited to create covalent bonds with biomolecules. This reactivity could be particularly useful in developing targeted therapies that require strong binding affinity and selectivity. Meanwhile, the methoxyphenyl group introduces hydrophobic interactions and electronic effects that can fine-tune the compound's binding properties.
In the realm of medicinal chemistry, the synthesis of novel carbamate derivatives has been a focal point due to their potential as pharmacological tools. Tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate represents an innovative approach to leveraging structural complexity for therapeutic benefit. The combination of these functional groups has been shown to enhance binding affinity and selectivity in various drug targets. For instance, studies have demonstrated that carbamates can act as inhibitors or modulators of enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The unique structural features of Tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate position it as a versatile scaffold for developing new therapeutic agents.
The oxiran ring in Tert-butyl N-({4-(oxiran-2-yl)methoxyphenyl}methyl)carbamate is particularly noteworthy due to its potential for bioconjugation. Oxiranes are well-known for their ability to react with nucleophiles, including amino groups found in proteins and peptides. This reactivity allows for the creation of stable covalent bonds between the compound and its target biomolecule, leading to prolonged exposure and enhanced efficacy. Such bioconjugation strategies have been successfully employed in antibody-drug conjugates (ADCs) and other targeted therapies. The incorporation of an oxiran ring into Tert-butyl N-{(4-(oxiran-2-ylmethoxyphenyl)methyl)}carbamate could open up new avenues for developing targeted treatments with improved pharmacokinetic profiles.
The methoxyphenyl group in this compound contributes additional layers of complexity that can influence its biological activity. Phenolic compounds are known for their antioxidant properties and their ability to interact with various cellular signaling pathways. The methoxy substitution on the phenol ring can modulate these interactions by altering electronic distribution and steric hindrance. This flexibility makes methoxyphenols valuable scaffolds for designing molecules with tailored biological activities. In combination with the carbamate and oxiran functionalities, Tert-butyl N-{(4-(oxiran{2-yilmethoxyphenyI)methyl)}carbamate emerges as a multifaceted molecule with potential applications across multiple therapeutic areas.
Recent research has also explored the use of computational methods to predict the biological activity of novel compounds like Tert-butyl N-{(4-(oxiranylmethoxyphenyI)methyl)}carbamate. Advances in molecular modeling and machine learning have enabled researchers to screen large libraries of compounds virtualIy before conducting wet-lab experiments. These computational approaches can help identify promising candidates with high binding affinity and low toxicity profiles. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly. The unique structural features of Tert-butul N-{(4-(oXiranylmeth oxyph enyll methyl)}carb am ate make it an interesting subject for such computational studies.
The synthesis of Tert-butul N-{(4-(oXiranylmeth oxyph enyll methyl)}carb am ate involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of both oxiranylmethoxyph enyll and carbamate functionalities requires precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex molecular frameworks efficiently. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also provide valuable insights into how structural complexity can be leveraged for therapeutic benefit.
In conclusion, Tert-butul N-{(4-(oXiranylmeth oxyph enyll methyl)}carb am ate (CAS No: 2219408{76{9}) is a fascinating compound with significant potential in pharmaceutical research and development Its unique structural features—particularly th e presence o f an oxiranylmeth oxyph enyll group—make it a promising scaffold f or designing novel therapeut ic agents With further investigation into its biological activity an d synthetic possibilities this compoun d could contribute substantially t o advances i n drug discovery an d development.
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